molecular formula C6H12O2 B14709596 Neopentyl formate CAS No. 23361-67-3

Neopentyl formate

Cat. No.: B14709596
CAS No.: 23361-67-3
M. Wt: 116.16 g/mol
InChI Key: DGMIPKNXUDSQGI-UHFFFAOYSA-N
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Description

Neopentyl formate is an organic ester compound with the chemical formula C₆H₁₂O₂. It is derived from neopentyl alcohol and formic acid. This compound is known for its unique structural properties, which include a neopentyl group attached to a formate ester. This compound is used in various chemical processes and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Neopentyl formate can be synthesized through the esterification reaction between neopentyl alcohol and formic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods: In industrial settings, this compound is produced using continuous-flow reactors to optimize the reaction conditions and increase yield. The process involves the careful control of temperature, pressure, and reactant concentrations to achieve high purity and efficiency. The product is then purified through distillation or other separation techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: Neopentyl formate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form neopentyl alcohol and formic acid.

    Reduction: this compound can be reduced to neopentyl alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Oxidation: The compound can be oxidized to form this compound derivatives using oxidizing agents like potassium permanganate (KMnO₄).

Common Reagents and Conditions:

    Hydrolysis: Acid or base catalyst, water, reflux conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄), anhydrous conditions.

    Oxidation: Potassium permanganate (KMnO₄), acidic or basic medium.

Major Products Formed:

    Hydrolysis: Neopentyl alcohol and formic acid.

    Reduction: Neopentyl alcohol.

    Oxidation: this compound derivatives.

Scientific Research Applications

Neopentyl formate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Employed in biochemical studies to investigate enzyme-catalyzed reactions involving esters.

    Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals due to its pleasant odor and reactivity.

Mechanism of Action

The mechanism of action of neopentyl formate involves its hydrolysis to form neopentyl alcohol and formic acid. This reaction is catalyzed by enzymes such as esterases in biological systems. The formic acid produced can participate in various metabolic pathways, while neopentyl alcohol can be further metabolized or used as a solvent.

Comparison with Similar Compounds

    Methyl Formate: An ester of methanol and formic acid, used as a solvent and in the production of formic acid.

    Ethyl Formate: An ester of ethanol and formic acid, used as a flavoring agent and in the manufacture of pharmaceuticals.

    Isopropyl Formate: An ester of isopropanol and formic acid, used in the fragrance industry and as a solvent.

Uniqueness of Neopentyl Formate: this compound is unique due to its neopentyl group, which provides steric hindrance and affects its reactivity compared to other formate esters. This structural feature makes it a valuable compound in organic synthesis and industrial applications where specific reactivity is desired.

Properties

CAS No.

23361-67-3

Molecular Formula

C6H12O2

Molecular Weight

116.16 g/mol

IUPAC Name

2,2-dimethylpropyl formate

InChI

InChI=1S/C6H12O2/c1-6(2,3)4-8-5-7/h5H,4H2,1-3H3

InChI Key

DGMIPKNXUDSQGI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)COC=O

Origin of Product

United States

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